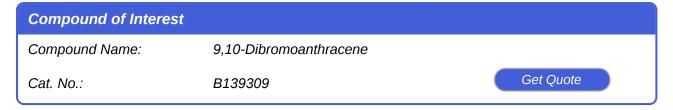


The Crystal Structure and Packing of 9,10-Dibromoanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular packing of **9,10-Dibromoanthracene** (C₁₄H₈Br₂), a key intermediate in the synthesis of advanced materials for organic electronics such as OFETs, OLEDs, and organic solar cells.[1] [2] Its rigid, planar aromatic core and reactive bromine substituents make it a versatile building block for creating complex, functional molecules.[2] This document details the crystallographic parameters, intermolecular interactions, and the experimental protocols for its synthesis and structural determination.

Molecular and Crystal Structure

9,10-Dibromoanthracene is a symmetrically brominated polycyclic aromatic hydrocarbon.[3] The molecule consists of a planar anthracene core with bromine atoms substituted at the 9 and 10 positions. This substitution pattern is crucial for its subsequent use in C-C bond-forming reactions like Suzuki and Stille couplings.[1][2][3]

First synthesized in 1923, its crystal structure was later determined in detail by X-ray diffraction methods.[4][5] The analysis revealed a triclinic crystal system.[4]

Caption: Chemical structure of **9,10-Dibromoanthracene**.

Crystallographic Data



The crystal structure of **9,10-Dibromoanthracene** was determined from Patterson and Fourier projections.[4] The key crystallographic data are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	C14H8Br2	[4]
Molecular Weight	336.0 g/mol	[4]
Crystal System	Triclinic	[4]
Unit Cell Parameters		
a	4.06 Å	[4]
b	8.88 Å	[4]
С	16.15 Å	[4]
α	98° 50'	[4]
β	97° 05'	[4]
У	100° 21'	[4]
Volume of Unit Cell	559.3 ų	[4]
Molecules per Unit Cell (Z)	2	[4]
Density		
Calculated Density	1.983 g/cm ³	[4]
Measured Density	1.981 g/cm³	[4]
Physical Properties		
Appearance	Yellow to yellow-green fluffy powder	[3]
Melting Point	226 °C	[3][4]

Molecular Geometry and Crystal Packing



The structure of **9,10-Dibromoanthracene** is characterized by a planar anthracene skeleton. The bond lengths and valency angles within the molecule have been determined through structural analysis.[4]

Crystal packing in π -conjugated systems like this is governed by non-covalent interactions, such as π - π stacking and CH- π interactions, which dictate the material's bulk properties.[6] These molecules typically arrange themselves into herringbone or pitched π -stacked structures.[6] The intermolecular distances are a key aspect of the crystal packing, influencing properties like charge transport in organic semiconductor applications. The analysis provides values for these intermolecular contacts.[4]

Layer A Molecule 1 Intermolecular Interactions (e.g., π-π stacking) Layer B Molecule 2 Defined Lattice Positions Molecule 4

Conceptual Crystal Packing

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Caption: Conceptual diagram of molecular packing in a crystal lattice.

Experimental Protocols Synthesis of 9,10-Dibromoanthracene

Foundational & Exploratory





Several methods exist for the synthesis of **9,10-Dibromoanthracene**, typically involving the direct bromination of anthracene.[3][7][8]

Method 1: Bromination in Carbon Tetrachloride[9]

This classic procedure involves the direct reaction of anthracene with bromine.

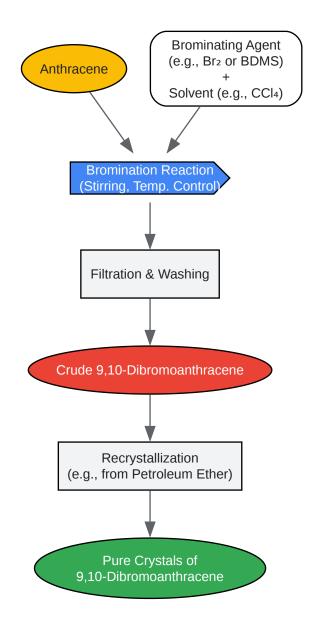
- Suspension: A suspension of anthracene (80–85% purity) is prepared in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and reflux condenser.
- Bromine Addition: Bromine is added slowly to the vigorously stirred suspension in the cold.
 The addition rate is controlled to minimize the loss of bromine with the evolving hydrogen bromide gas. This process takes approximately 30 minutes.
- Heating: After bromine addition, the mixture is gently warmed on a steam bath and boiled for one hour with continuous stirring.
- Isolation: The mixture is cooled for several hours, and the crude, bright yellow 9,10-Dibromoanthracene is collected by filtration.
- Washing and Drying: The crude product is washed with a small amount of cold carbon tetrachloride and dried. A further quantity can be obtained by concentrating the mother liquor.

Method 2: Synthesis using Bromodimethylsulfonium Bromide[7][10]

This method offers a more controlled and environmentally friendly approach.

- Reaction Setup: Anthracene and bromodimethylsulfonium bromide are added to a flask containing an organic solvent such as dichloromethane, chloroform, or carbon tetrachloride.
 [7][10]
- Reaction: The mixture is stirred at a controlled temperature (e.g., 25 °C) for 30-40 minutes.
 The reaction progress is monitored by Thin Layer Chromatography (TLC).[10]
- Isolation: Upon completion, the solid product is isolated directly by filtration.[7][10]





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Caption: General workflow for the synthesis and purification of **9,10-Dibromoanthracene**.

Crystallization

Single crystals suitable for X-ray diffraction are obtained through slow crystallization from a supersaturated solution.[11]

• Solvent Selection: Crystals of **9,10-Dibromoanthracene** have been successfully grown from petroleum ether.[4] Purification of the crude product can also be achieved by recrystallization from solvents like xylene or carbon tetrachloride.[9]



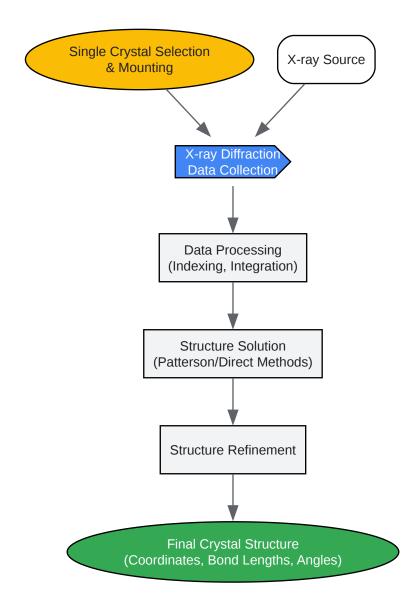
• Procedure: The crude product is dissolved in a minimal amount of hot solvent. The solution is then allowed to cool slowly and undisturbed. This gradual cooling process promotes the formation of well-ordered, high-quality crystals. The resulting greenish-yellow prisms are then isolated.[4]

X-ray Crystallographic Structure Determination

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[11]

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.
- Data Collection: The crystal is exposed to a monochromatic X-ray beam. The dimensions
 and space group were historically determined from rotation, oscillation, Weissenberg, and
 precession films.[4] Modern diffractometers automate this process, collecting a full dataset of
 diffraction intensities.
- Structure Solution: The collected diffraction data are processed. The phase problem is solved to generate an initial electron density map. For **9,10-Dibromoanthracene**, the structure was determined using Patterson and Fourier projections.[4]
- Structure Refinement: The initial model of the atomic positions is refined against the experimental data to improve the agreement between the calculated and observed structure factors, yielding precise bond lengths, angles, and other structural parameters.[4]





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- To cite this document: BenchChem. [The Crystal Structure and Packing of 9,10-Dibromoanthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139309#crystal-structure-and-packing-of-9-10-dibromoanthracene]

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